N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Future Directions
In one study, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds was introduced . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity . This could be a promising direction for future research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step reactions. One common method includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to the desired compound with pharmacologically active properties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups.
Scientific Research Applications
N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. Additionally, the compound’s photophysical properties may involve interactions with light and energy transfer processes, making it useful in material science applications .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar pyrazole ring structure and is known for its anticancer potential and enzymatic inhibitory activity.
Pyrazolo[3,4-d]pyrimidine: Another related compound with similar biological activities, including CDK2 inhibition for cancer treatment.
Cyanated pyrazolo[1,5-a]pyridines: These compounds are synthesized using similar methods and have applications in various fields.
Uniqueness
N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-5-carboxamide stands out due to its unique combination of a pyrazole ring with a benzothiadiazole moiety. This structure imparts distinct photophysical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5OS/c20-14(9-1-2-12-13(7-9)18-21-17-12)16-10-4-6-19-11(8-10)3-5-15-19/h1-8H,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEVVQHSZWGYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NC3=CC4=CC=NN4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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